molecular formula C21H22ClN3O5S B3410342 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 896376-40-2

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide

Cat. No.: B3410342
CAS No.: 896376-40-2
M. Wt: 463.9 g/mol
InChI Key: NOKQFAMKXADWKJ-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide is an organic compound characterized by its complex molecular structure. It contains various functional groups, including benzenesulfonyl, oxa-diazaspiro, and chlorophenyl. This compound is primarily utilized in research settings and has applications across multiple scientific fields, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide typically involves multi-step organic reactions. Common synthetic routes include the reaction of benzenesulfonyl derivatives with diaza-spiro intermediates, followed by chlorophenyl and acetamide functionalization. The specific conditions for these reactions usually involve controlled temperatures, the presence of catalytic agents, and strictly maintained reaction times to ensure high yields and purity.

Industrial Production Methods

While the compound's industrial production may not be as widespread as its lab-scale synthesis, the industrial methods generally focus on scalability and cost-efficiency. Automated systems and continuous flow reactors can be employed to handle large volumes of reactants. These methods aim to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize output while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound is reactive to various chemical processes, including:

  • Oxidation: It undergoes oxidation reactions, forming oxidized derivatives under specific oxidative conditions.

  • Reduction: Reductive conditions can reduce certain functional groups within the compound, altering its chemical properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenesulfonyl or chlorophenyl groups, leading to different derivative compounds.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituents: Nucleophiles like amines or alcohols, electrophiles like halogenating agents.

Major Products Formed

The products formed from these reactions vary based on the reagents and conditions. Examples include:

  • Oxidized derivatives with additional oxygen-containing functional groups.

  • Reduced compounds with altered redox states.

  • Substituted compounds with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in synthetic organic chemistry research.

Biology

Biologically, 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide is studied for its potential bioactivity. It may interact with biological macromolecules, influencing biological pathways and processes.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting diseases where its unique functional groups can play a crucial role.

Industry

Industrial applications include its use in the development of new materials with specific properties, such as polymers or specialty chemicals. Its structural versatility allows for customization in various material science applications.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with these targets, modulating their activity and influencing downstream pathways. This interaction can lead to inhibition or activation of specific biological processes, making it a key player in therapeutic research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-fluorophenyl)-2-oxoacetamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and bioactivity.

  • 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-bromophenyl)-2-oxoacetamide: Contains a bromine atom, which may affect its physical and chemical properties compared to the chlorinated version.

Uniqueness

The uniqueness of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the chlorophenyl group, in particular, may influence its interaction with biological targets, differentiating it from its fluorinated or brominated analogs.

There you have it: a detailed dive into the fascinating world of this compound! Any part of that grab your attention more than others?

Properties

IUPAC Name

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c22-16-6-8-17(9-7-16)23-19(26)20(27)24-12-10-21(11-13-24)25(14-15-30-21)31(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKQFAMKXADWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide

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